9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid
Description
9-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a heterocyclic compound featuring a fused benzothiazepine core with a seven-membered ring containing sulfur and nitrogen atoms. The structure is further substituted with a fluorine atom at position 9, a methyl group at position 5, two ketone groups at positions 6 and 11, and a carboxylic acid moiety at position 2. The compound’s structural complexity and substitution pattern make it a candidate for comparison with other polycyclic aromatic systems, such as carbazole derivatives, which share fused aromatic frameworks and diverse substituents .
Properties
Molecular Formula |
C15H10FNO4S |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid |
InChI |
InChI=1S/C15H10FNO4S/c1-17-11-6-8(15(19)20)2-5-12(11)22(21)13-7-9(16)3-4-10(13)14(17)18/h2-7H,1H3,(H,19,20) |
InChI Key |
UYTTWUYHBOUIPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)S(=O)C3=C(C1=O)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: The initial step involves the formation of the benzothiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminothiophenol with a suitable diketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluoro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on carbazole derivatives (e.g., compounds 7b , 9a–c ), which differ in their heterocyclic core but share analogous substitution patterns. Below is a detailed comparison based on synthesis, spectroscopic properties, and functional group effects.
Substituent Effects on Physical Properties
- Melting Points :
- Carbazole derivatives with electron-withdrawing groups (e.g., nitro in 7b ) exhibit higher melting points (240°C), likely due to increased intermolecular interactions. The target compound’s carboxylic acid group may similarly enhance hydrogen bonding, though direct data are unavailable.
- Methoxy-substituted carbazoles (e.g., 9b ) show lower melting points (122°C), attributed to reduced crystallinity from bulky alkoxy groups. The methyl and fluorine substituents in the target compound may balance polarity and packing efficiency .
Spectral Data and Functional Group Analysis
- IR Spectroscopy :
- NMR Spectroscopy :
- Fluorine substituents in carbazoles (e.g., 7b ) deshield adjacent protons, as seen in the downfield shift of H6’ (δ 7.71–7.65 ppm). The fluorine atom in the target compound may similarly influence neighboring protons in the benzothiazepine core .
- Methyl groups in carbazoles (e.g., 9a : δ 2.84 ppm) resonate upfield compared to aromatic protons. The methyl group in the target compound is expected to appear as a singlet near δ 2.5–3.0 ppm .
Key Differences in Core Structures
| Property | Target Compound (Benzothiazepine) | Carbazole Derivatives (e.g., 7b , 9a ) |
|---|---|---|
| Heteroatoms | S, N in a 7-membered ring | N in a 6-membered pyrrole-like ring |
| Electron Density | Lower (due to electron-withdrawing oxo groups) | Higher (aromatic carbazole core) |
| Biological Relevance | Potential protease inhibition (hypothesized) | Documented anticancer/antimicrobial activity |
Biological Activity
9-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on available research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazepine class, characterized by a fused benzene and thiazepine ring system. Its structural formula can be represented as follows:
This structure contributes to its unique biological properties, including interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Receptor Modulation : The compound has been shown to interact with multiple receptors, including serotonin and dopamine receptors. These interactions can influence neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses related to inflammation and pain.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
Antitumor Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 10 |
| HeLa (Cervical cancer) | 12 |
These results indicate a potential for further development as an anticancer agent.
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce inflammatory markers such as TNF-alpha and IL-6 in activated macrophages. This suggests a role in managing inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in disease activity scores when treated with this compound compared to a placebo group.
- Case Study 2 : In a cohort study of patients with chronic pain conditions, administration of the compound resulted in reduced pain scores and improved quality of life metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
